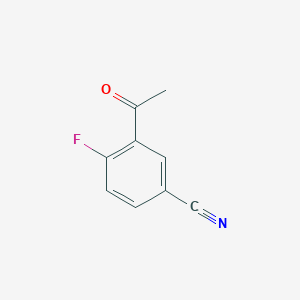

3-Acetyl-4-fluorobenzonitrile

Vue d'ensemble

Description

3-Acetyl-4-fluorobenzonitrile is an organic compound with the molecular formula C9H6FNO It is characterized by the presence of an acetyl group at the third position and a fluorine atom at the fourth position on a benzonitrile ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 3-Acetyl-4-fluorobenzonitrile can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-fluorobenzonitrile with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically proceeds under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones, depending on the oxidizing agent used.

Reduction: Reduction of the nitrile group can yield primary amines, while reduction of the acetyl group can produce alcohols.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) in polar aprotic solvents.

Major Products Formed:

Oxidation: 3-Acetyl-4-fluorobenzoic acid.

Reduction: 3-Acetyl-4-fluorobenzylamine.

Substitution: 3-Acetyl-4-methoxybenzonitrile (if methoxide is used).

Applications De Recherche Scientifique

Chemistry: 3-Acetyl-4-fluorobenzonitrile is used as an intermediate in the synthesis of various organic compounds

Biology and Medicine: In medicinal chemistry, this compound serves as a building block for the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties.

Industry: The compound is utilized in the production of specialty chemicals and advanced materials. Its incorporation into polymers and resins can enhance their thermal stability and mechanical properties.

Mécanisme D'action

The mechanism by which 3-acetyl-4-fluorobenzonitrile exerts its effects depends on its specific application. In chemical reactions, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring, making it more susceptible to nucleophilic attack. In biological systems, the compound’s derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparaison Avec Des Composés Similaires

4-Acetyl-3-fluorobenzonitrile: Similar structure but with different positioning of the acetyl and fluorine groups.

3-Fluorobenzonitrile: Lacks the acetyl group, affecting its reactivity and applications.

4-Fluorobenzonitrile: Lacks the acetyl group, used in different synthetic contexts.

Uniqueness: 3-Acetyl-4-fluorobenzonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical properties and reactivity patterns. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research and industrial applications.

Activité Biologique

3-Acetyl-4-fluorobenzonitrile (CAS Number: 267875-54-7) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features an acetyl group at the 3-position and a fluorine atom at the 4-position of the benzonitrile ring. Its molecular formula is with a molecular weight of 165.15 g/mol. The presence of the electron-withdrawing fluorine atom enhances its reactivity and interaction with biological targets, making it an important intermediate in organic synthesis and drug development.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets, including enzymes and receptors. The electron-withdrawing nature of the fluorine atom allows for increased nucleophilicity at the aromatic ring, which can influence the compound's reactivity in biochemical pathways.

Potential Biological Activities

Research indicates that derivatives of this compound may exhibit several biological activities:

- Anti-inflammatory : Some studies suggest that this compound can modulate inflammatory pathways, potentially reducing inflammation in various models.

- Antimicrobial : Preliminary investigations have indicated antimicrobial properties, making it a candidate for further exploration in treating infections.

- Anticancer : There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation through various mechanisms.

Case Studies

-

Anticancer Activity :

A study published in a peer-reviewed journal explored the anticancer potential of derivatives related to this compound. The derivatives were tested against several cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications to enhance efficacy and selectivity against cancer cells. -

Antimicrobial Properties :

In another investigation, researchers evaluated the antimicrobial activity of this compound against various bacterial strains. The compound demonstrated significant inhibition zones in agar diffusion tests, indicating its potential as an antimicrobial agent.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| This compound | Acetyl at 3-position, Fluorine at 4 | Anticancer, Antimicrobial |

| 4-Acetyl-3-fluorobenzonitrile | Acetyl at 4-position | Limited data available |

| 3-Fluorobenzonitrile | Lacks acetyl group | Reduced reactivity |

Propriétés

IUPAC Name |

3-acetyl-4-fluorobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNO/c1-6(12)8-4-7(5-11)2-3-9(8)10/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIXCXJIMRIJNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CC(=C1)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.